1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Description
The compound 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1 and an imino group at position 4. Its molecular formula is C₁₉H₁₁ClF₃N₅O₂, with an average mass of 433.774 g/mol and a monoisotopic mass of 433.055337 g/mol . This compound belongs to a class of heterocyclic molecules known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes .
Properties
Molecular Formula |
C11H9ClN6 |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9ClN6/c12-7-2-1-3-8(4-7)18-11-9(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2 |
InChI Key |
YXEQVVZCHZNVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Table 2: Methods for 3-Chlorophenyl Substitution
Functionalization of Positions 4 and 5
Imino Group at Position 4
The 4-imino group is typically introduced via hydrazinolysis or Schiff base formation :
Table 3: Imino Group Introduction Methods
Amine Group at Position 5
The 5-amino group is introduced via reductive amination or nucleophilic displacement :
Table 4: Amine Group Introduction Methods
Integrated Synthesis Pathways
Pathway 1: Chlorination-Substitution Sequence
Pathway 2: Condensation-Cyclization Approach
-
Hydrazide Intermediate : Chlorinate 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with POCl₃ to form 4-chloro derivative.
-
Hydrazinolysis : React with hydrazine hydrate to yield 4-hydrazinyl intermediate.
-
Schiff Base Formation : Condense with 3-chlorobenzaldehyde to form 1-(3-chlorophenyl) derivative.
Critical Reaction Conditions
| Step | Optimal Conditions | Challenges |
|---|---|---|
| Vilsmeier Reaction | 60°C, PBr₃ in DMF, 1–2 hours | Over-oxidation of intermediates |
| Microwave Cyclization | 150°C, 10–15 minutes | Inhomogeneous heating, side reactions |
| Hydrazinolysis | Reflux in ethanol, 3–5 hours | Partial decomposition of sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that it may inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival.
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine on various cancer cell lines. The results are summarized in the table below:
These findings suggest that the compound could be a lead candidate for developing new anticancer agents.
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study 2: Inhibition of Inflammatory Pathways
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This indicates a potential application for managing chronic inflammatory conditions.
Antimicrobial Properties
Certain derivatives of pyrazolo[3,4-d]pyrimidine have exhibited antimicrobial activity against various bacterial strains.
Case Study 3: Antimicrobial Efficacy
In a study assessing antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results highlight the potential of this compound as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Structural and Functional Differences
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to 4-chlorophenyl analogs (e.g., ) . Imino groups (NH) at position 4, as seen in the target compound, are critical for hydrogen bonding with enzyme active sites, whereas oxo groups (C=O) in analogs like N-[1-(3-chlorophenyl)-4-oxo-...-yl]benzamide () may reduce binding affinity due to decreased nucleophilicity .
Synthetic Efficiency: Yields for pyrazolo[3,4-d]pyrimidine derivatives vary significantly. For example, 3-methylthio-substituted analogs (e.g., ) are synthesized in 22% yield, while 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () achieves 82% yield due to optimized Vilsmeier–Haack reagent conditions .
Pharmacological Potential: Compounds with iodine substituents (e.g., ) show enhanced antitumor activity, likely due to increased molecular polarizability and radio-sensitizing properties . Trifluoromethyl groups () improve metabolic stability but may introduce steric hindrance, reducing target engagement .
Key Research Findings
- Anticancer Activity: The target compound and its analogs exhibit inhibitory effects on cancer cell proliferation, as demonstrated in in vitro assays using novel 1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives () .
- Structural Flexibility : Substitution at position 3 (e.g., methylthio, iodo) significantly alters electronic properties without destabilizing the pyrazolo[3,4-d]pyrimidine core .
- Thermal Stability : Melting points for analogs range from 102–105°C () to 214–218°C (), correlating with substituent bulk and crystallinity .
Biological Activity
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cellular pathways.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClN5. The compound features a pyrazolo ring fused with a pyrimidine structure, which is known to enhance its biological activity by mimicking purine structures in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer progression, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. Studies show that it can significantly reduce tumor growth in MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis through mechanisms involving DNA fragmentation and modulation of cell cycle phases (G0/G1 to S phase) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro tests revealed significant inhibition zones against various pathogens, indicating its potential as an antimicrobial agent .
Data Tables
| Biological Activity | IC50 Value (µM) | Target | Effect |
|---|---|---|---|
| Anticancer (MCF-7) | 0.3 - 24 | EGFR, VEGFR2 | Inhibition of tumor growth |
| Antimicrobial | Varies | Various pathogens | Significant inhibition |
Case Studies
- MCF-7 Cell Line Study : A study evaluating the effects of this compound on MCF-7 cells showed a notable decrease in cell viability and an increase in apoptosis markers when treated with concentrations as low as 0.3 µM. The study concluded that the compound effectively disrupts the cell cycle, leading to enhanced apoptotic activity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial effects of various pyrazolo derivatives, including our compound of interest. Results indicated that it exhibited strong bactericidal activity against strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. Key steps include cyclization of 3-chlorophenylhydrazine with nitrile intermediates, followed by imino-group introduction via condensation with ammonia derivatives. Polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like Pd/C enhance reaction efficiency .
- Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at controlled exothermicity |
| Solvent | DMF/MeCN (1:1) | Balances solubility and reactivity |
| Reaction Time | 12–24 hrs | Prolonged time reduces byproducts |
Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?
- Techniques :
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and imino NH (δ 9.5–10.2 ppm). Coupling constants confirm pyrazolo-pyrimidine fusion .
- HRMS : Exact mass (calc. for C₁₁H₈ClN₆: 283.04 g/mol) verifies molecular formula .
- HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in water (<0.1 mg/mL). Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition when stored desiccated at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
